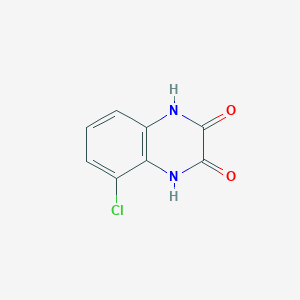
5-Chloroquinoxaline-2,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloroquinoxaline-2,3-diol: is a heterocyclic compound that belongs to the quinoxaline family Quinoxalines are nitrogen-containing heterocycles with a fused benzene and pyrazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloroquinoxaline-2,3-diol typically involves the condensation of 2-nitroanilines with vicinal diols. One efficient method is the iron-catalyzed one-pot synthesis via transfer hydrogenative condensation. This method uses a tricarbonyl iron complex as a catalyst, which facilitates the oxidation of alcohols and the reduction of nitroarenes, generating the corresponding carbonyl and 1,2-diaminobenzene intermediates in situ . The reaction conditions are mild, and water is liberated as the sole byproduct.
Industrial Production Methods: Industrial production of quinoxaline derivatives, including this compound, often involves the use of oxidative annulation of 1,2-diamines with hydroxy ketones or phenacyl bromides . These methods are scalable and can be optimized for high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 5-Chloroquinoxaline-2,3-diol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoxaline-2,3-dione derivatives.
Reduction: Reduction reactions can convert it into different quinoxaline derivatives.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using chlorine or bromine, while nitration uses nitric acid and sulfuric acid.
Major Products: The major products formed from these reactions include various quinoxaline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
5-Chloroquinoxaline-2,3-diol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Quinoxaline derivatives have shown potential as antimicrobial, antiviral, and anticancer agents.
Industry: Quinoxaline compounds are used in the development of organic semiconductors and fluorescent dyes.
Mechanism of Action
The mechanism of action of 5-Chloroquinoxaline-2,3-diol involves its interaction with various molecular targets. In biological systems, it can inhibit specific enzymes or interfere with DNA replication, leading to its antimicrobial and anticancer properties. The exact pathways and molecular targets depend on the specific derivative and its application .
Comparison with Similar Compounds
Quinoxaline: The parent compound with a similar structure but without the chloro and diol functional groups.
2,3-Dichloroquinoxaline: A derivative with two chlorine atoms instead of one.
Quinoxaline-2,3-dione: An oxidized form of quinoxaline.
Uniqueness: 5-Chloroquinoxaline-2,3-diol is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chloro and diol groups allows for diverse chemical modifications and applications .
Properties
Molecular Formula |
C8H5ClN2O2 |
|---|---|
Molecular Weight |
196.59 g/mol |
IUPAC Name |
5-chloro-1,4-dihydroquinoxaline-2,3-dione |
InChI |
InChI=1S/C8H5ClN2O2/c9-4-2-1-3-5-6(4)11-8(13)7(12)10-5/h1-3H,(H,10,12)(H,11,13) |
InChI Key |
ZQIVPRINVRSPLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)NC(=O)C(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


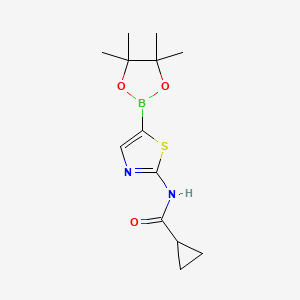
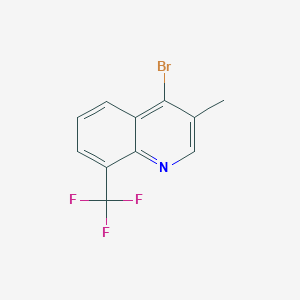
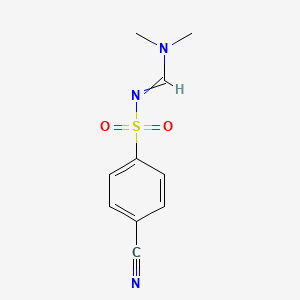
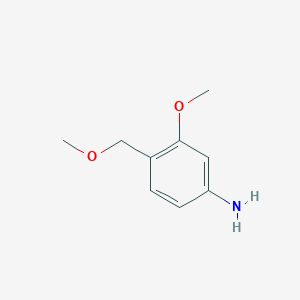
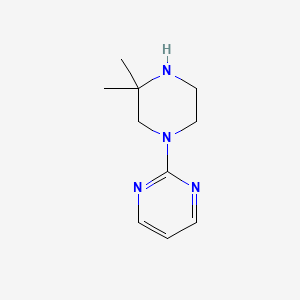

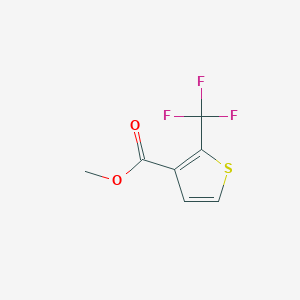
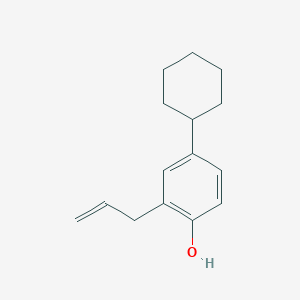
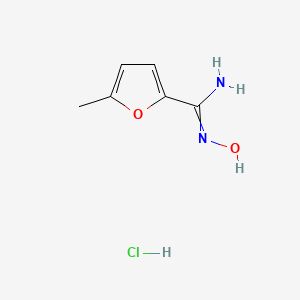
![tert-butyl N-[(3R,4S)-3,4-dihydroxycyclohexyl]carbamate](/img/structure/B11719740.png)
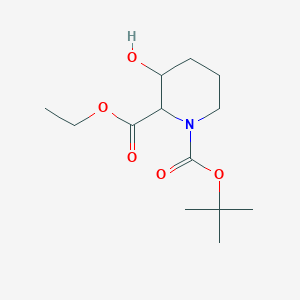
carbohydrazide](/img/structure/B11719748.png)
![(2S)-7-chloro-2-phenyl-1,2-dihydroimidazo[1,2-a]quinoline](/img/structure/B11719768.png)
![O-[(3-bromo-4-methoxyphenyl)methyl]hydroxylamine](/img/structure/B11719773.png)
